3-methyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide is a complex organic compound primarily studied for its potential pharmacological applications. It belongs to a class of compounds known as dibenzo[b,f][1,4]oxazepines, which are characterized by their fused aromatic rings and nitrogen-containing heterocycles. This compound has garnered attention due to its structural features that may contribute to biological activity, particularly in the context of neurological and cardiovascular diseases.
This compound can be sourced from various chemical suppliers and research institutions. It is often synthesized in laboratory settings for research purposes, and its derivatives are investigated for therapeutic potential. The compound's unique structure and properties make it a subject of interest in medicinal chemistry.
3-methyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide is classified as an organic compound with specific relevance in pharmacology due to its potential interactions with biological targets. Its classification can be further detailed as follows:
The synthesis of 3-methyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide typically involves multi-step organic reactions that may include:
The synthesis requires careful control of reaction conditions such as temperature and pH to ensure high yields and purity of the final product. Analytical techniques like NMR (Nuclear Magnetic Resonance) and HPLC (High Performance Liquid Chromatography) are employed to confirm the structure and purity.
The molecular formula for 3-methyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide is , with a molecular weight of approximately 358.4 g/mol.
The structural representation includes:
Cc1cccc(C(=O)Nc2ccc3c(c2)C(=O)N(C)c2ccccc2O3)c1
KDBWDAXJFPPIPC-UHFFFAOYSA-N
This indicates a complex arrangement of carbon rings with nitrogen and oxygen functionalities integrated into the structure.
The reactivity of 3-methyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide can be assessed through various chemical reactions:
These reactions are significant for modifying the compound's properties or synthesizing related derivatives for further study.
The mechanism of action for 3-methyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide is primarily linked to its interactions with specific receptors in biological systems:
Preliminary studies indicate promising results in terms of efficacy in disease models related to these pathways.
The compound exhibits stability under standard laboratory conditions but may require specific storage conditions to maintain integrity due to its complex structure.
Analytical methods such as mass spectrometry and infrared spectroscopy are utilized to characterize the physical and chemical properties accurately.
3-methyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide has potential applications in scientific research:
CAS No.: 4208-67-7
CAS No.: 571-72-2
CAS No.: 34981-25-4
CAS No.: 951163-61-4
CAS No.: 2409072-20-2
CAS No.: 85252-29-5